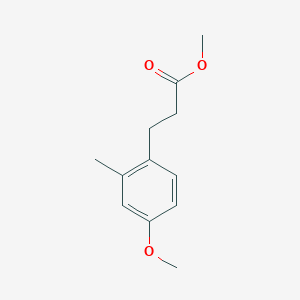
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound characterized by the presence of multiple heterocyclic rings and various functional groups. It belongs to a class of compounds often explored for their diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Here’s a general outline:
Formation of 1,3,4-Thiadiazole: : The synthesis usually starts with the formation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with an appropriate carboxylic acid or ester.
Preparation of Piperidine Derivative: : The 1,3,4-thiadiazole is then reacted with a chlorinated piperidine derivative to form the 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine core.
Pyrimidinone Formation: : Finally, this intermediate is linked with a pyrimidinone derivative through a condensation reaction involving the 2-oxoethyl bridge.
Industrial Production Methods
While specific industrial production methods can vary, they generally optimize the above steps for scalability. This involves using catalytic agents to increase yields, solvent systems that are cost-effective and easy to recycle, and reaction conditions that minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Formation of sulfoxides or sulfones on the thiadiazole ring.
Reduction: : Hydrogenation of the piperidine ring.
Substitution: : Nucleophilic substitution on the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: : Often employs hydrogen peroxide or peracids.
Reduction: : Typically involves catalytic hydrogenation with Pd/C or similar catalysts.
Substitution: : Utilizes halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates reduced piperidine derivatives.
Substitution: : Leads to a variety of substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has broad scientific research applications:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine: : Explored for therapeutic potential, particularly in diseases where similar structures have shown efficacy.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways: : Interference with cellular pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
This compound stands out due to its combination of a 1,3,4-thiadiazole ring with a piperidine and pyrimidinone scaffold, offering a unique set of properties that are not commonly seen in similar compounds.
List of Similar Compounds
3-(2-(4-(1,2,3-Thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
2-(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Each of these has its own set of chemical and biological properties, making them useful for various scientific and industrial purposes.
That should cover the compound comprehensively. What do you think?
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-11(2)16-8-20(14(10)22)7-13(21)19-5-3-12(4-6-19)23-15-18-17-9-24-15/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUDTQSBIIFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2356314.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)
![1-tert-butyl-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)


![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)


![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)
